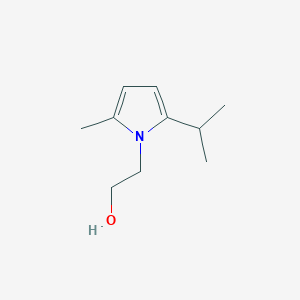
(R)-5-methyl-N-(quinuclidin-3-yl)thiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiazolecarboxamide,N-(3R)-1-azabicyclo[222]oct-3-yl-5-methyl-(9CI) is a complex organic compound that features a thiazole ring, a carboxamide group, and a bicyclic azabicyclo structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolecarboxamide,N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-5-methyl-(9CI) typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of thioamides with α-haloketones under basic conditions to form the thiazole ring. The azabicyclo structure can be introduced through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Thiazolecarboxamide,N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-5-methyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Thiazolecarboxamide,N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-5-methyl-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Thiazolecarboxamide,N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-5-methyl-(9CI) involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The azabicyclo structure may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thiazolecarboxaldehyde: Shares the thiazole ring but lacks the azabicyclo structure.
1-Methyl-2-imidazolecarboxaldehyde: Contains an imidazole ring instead of a thiazole ring.
Benzothiazole-2-carboxaldehyde: Features a benzothiazole ring, which is structurally similar but more complex.
Uniqueness
2-Thiazolecarboxamide,N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-5-methyl-(9CI) is unique due to its combination of a thiazole ring and an azabicyclo structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H17N3OS |
|---|---|
Molekulargewicht |
251.35 g/mol |
IUPAC-Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-methyl-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C12H17N3OS/c1-8-6-13-12(17-8)11(16)14-10-7-15-4-2-9(10)3-5-15/h6,9-10H,2-5,7H2,1H3,(H,14,16)/t10-/m0/s1 |
InChI-Schlüssel |
XOFRUGNVJOSQBQ-JTQLQIEISA-N |
Isomerische SMILES |
CC1=CN=C(S1)C(=O)N[C@H]2CN3CCC2CC3 |
Kanonische SMILES |
CC1=CN=C(S1)C(=O)NC2CN3CCC2CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


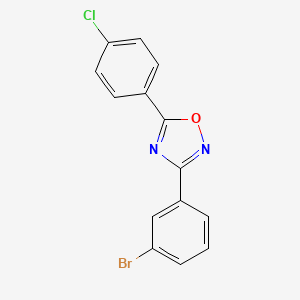
![3-[(6-Chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid](/img/structure/B13739159.png)
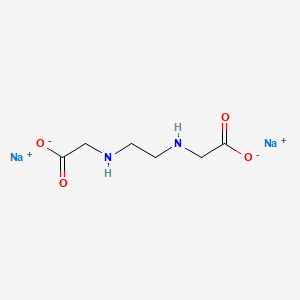
![2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride](/img/structure/B13739165.png)
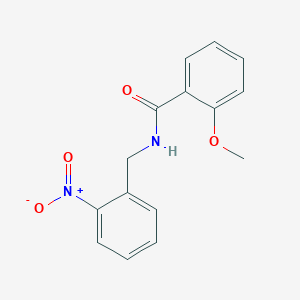
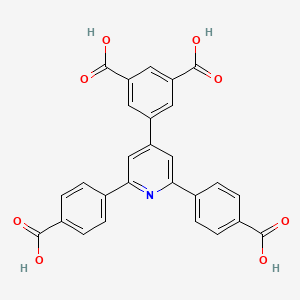
![3,3'-[(2,3-Dihydroxypropyl)imino]bispropiononitrile](/img/structure/B13739178.png)
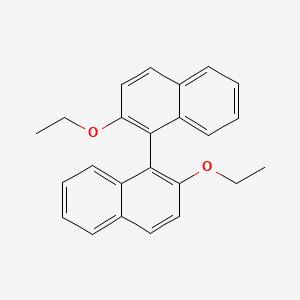

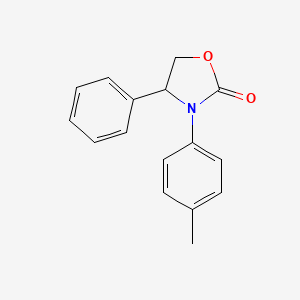
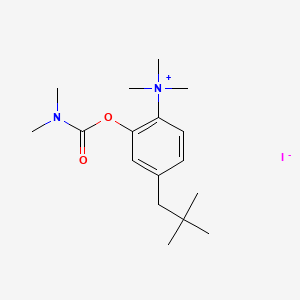

![2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride](/img/structure/B13739210.png)
